
1-Chloroisoquinoline-3-carboxylic acid
Overview
Description
1-Chloroisoquinoline-3-carboxylic acid (CAS: 887922-90-9) is an isoquinoline derivative with a molecular formula of C₁₀H₆ClNO₂ and a molecular weight of 207.62 Da . Its IUPAC name reflects the chlorine substitution at position 1 and the carboxylic acid group at position 3 of the isoquinoline core. Key physicochemical properties include a LogP of 2.61, acidic pKa of ~3.62, and polar surface area of 50.19 Ų, indicating moderate lipophilicity and weak acidity . It has been cited in 21 patents, underscoring its utility as a synthetic intermediate or pharmacophore .
Biological Activity
1-Chloroisoquinoline-3-carboxylic acid (C10H6ClNO2) is a compound of interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a chloro group attached to the isoquinoline structure, which is known for its diverse biological activities. The molecular formula is C10H6ClNO2, and it possesses a carboxylic acid functional group that may contribute to its reactivity and interactions with biological systems .
Antimicrobial Properties
Research indicates that derivatives of isoquinoline compounds, including this compound, exhibit antimicrobial activity. A study highlighted the potential of isoquinoline derivatives in inhibiting bacterial growth, suggesting that the carboxylic acid moiety may enhance solubility and bioavailability, leading to improved antimicrobial efficacy .
Insecticidal Activity
The compound has been evaluated for its insecticidal properties. In particular, studies on related compounds in the isoquinoline series have shown promising results against mosquito larvae, specifically Aedes aegypti. The presence of the chloro substituent may influence the compound's mode of action, potentially enhancing its effectiveness as an insecticide .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for determining the safety profile of any bioactive compound. Preliminary studies suggest that this compound exhibits low cytotoxicity towards human peripheral blood mononuclear cells at concentrations up to 5200 μM, indicating a favorable safety margin for further development .
The mechanisms underlying the biological activity of this compound are not fully elucidated. However, it is hypothesized that the compound may interact with specific cellular targets or pathways involved in microbial growth regulation and insect physiology. Further research is required to clarify these mechanisms.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various isoquinoline derivatives against common pathogens. The results indicated that compounds similar to this compound demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. This suggests potential applications in developing new antimicrobial agents .
Case Study 2: Insect Larvicidal Activity
In a controlled laboratory setting, this compound was tested for larvicidal activity against Aedes aegypti. The compound exhibited notable larvicidal effects with LC50 values comparable to established insecticides. This supports its potential use in vector control strategies for diseases such as dengue and Zika virus .
Data Summary
Scientific Research Applications
Chemical Properties and Structure
1-Chloroisoquinoline-3-carboxylic acid is characterized by its unique molecular structure, which includes a chloro group attached to an isoquinoline ring and a carboxylic acid functional group. The compound's structural formula is represented as follows:
- Molecular Formula : C10H6ClNO2
- SMILES Notation : C1=CC=C2C(=C1)C=C(N=C2Cl)C(=O)O
- InChIKey : OLWCTKFRPTUTGY-UHFFFAOYSA-N
These properties contribute to its reactivity and utility in various chemical reactions.
Pharmaceutical Applications
This compound has been explored for its pharmaceutical potential, particularly as a precursor in the synthesis of biologically active compounds. Its derivatives have shown promise in the development of:
- Antimicrobial Agents : Compounds derived from this compound have been studied for their activity against various bacterial strains.
- Anticancer Drugs : Research indicates that derivatives can inhibit cancer cell proliferation, making them candidates for further development as anticancer agents.
Case Study: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry demonstrated that certain derivatives of this compound exhibited significant antimicrobial activity against resistant strains of bacteria, highlighting its potential as a lead compound for new antibiotics .
Synthetic Applications
The compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating complex molecules.
Synthesis of Quinoline Derivatives
A notable application is its use in synthesizing substituted quinolines and isoquinolines through methods such as:
- Carbonylation Reactions : The compound can be utilized to produce substituted 3-quinolinecarboxylic acids via carbonylation processes, which involve the introduction of carbon monoxide into the reaction mixture .
Reaction Type | Description |
---|---|
Carbonylation | Introduction of CO to form carboxylic acids |
Decarboxylation | Removal of COOH group to yield quinoline derivatives |
Environmental Considerations
The synthesis methods involving this compound are noted for their environmental benefits. The processes often generate minimal toxic waste, aligning with green chemistry principles. This aspect is crucial for sustainable practices in chemical manufacturing.
Case Study: Green Synthesis Methodology
Research has highlighted a novel synthetic pathway that utilizes this compound, showcasing fewer steps and reduced environmental impact compared to traditional methods. This approach emphasizes efficiency and sustainability in producing pharmaceutical compounds .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-Chloroisoquinoline-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via chlorination of isoquinoline-3-carboxylic acid derivatives using reagents like POCl₃ or SOCl₂. Alternatively, coupling reactions (e.g., Suzuki-Miyaura) between chlorinated precursors and carboxylic acid-bearing moieties may be employed. Optimizing temperature (e.g., 80–110°C for chlorination) and solvent polarity (e.g., DMF for polar intermediates) is critical. Yields typically range from 50–75%, with impurities monitored via HPLC (C18 column, acetonitrile/water mobile phase) .
- Data Consideration : Comparative studies show that excess chlorinating agents improve substitution efficiency but may lead to byproducts like dichlorinated species.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H NMR (DMSO-d₆) shows characteristic signals: aromatic protons (δ 7.8–8.5 ppm), carboxylic acid proton (δ ~12.5 ppm, broad). ¹³C NMR confirms the carbonyl (δ ~165 ppm) and chloro-substituted carbons (δ ~140 ppm).
- Mass Spectrometry : ESI-MS in negative mode ([M-H]⁻) provides accurate molecular weight confirmation (e.g., m/z 221.6 for C₁₀H₆ClNO₂).
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 750 cm⁻¹ (C-Cl stretch) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Guidelines : Use nitrile gloves, chemical-resistant lab coats, and fume hoods to avoid inhalation. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Respiratory protection (N95 masks) is mandatory for powdered forms .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density around the chloro group to predict sites for nucleophilic attack. Solvent effects (e.g., polar aprotic vs. protic) are modeled using continuum solvation models. Studies indicate that the chloro group at position 1 exhibits higher electrophilicity compared to position 3 due to resonance stabilization .
- Validation : Compare computed activation energies with experimental kinetic data (e.g., rate constants for reactions with amines or thiols).
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Approach :
Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ values in enzyme inhibition assays) to identify outliers.
Structural Confirmation : Verify derivative purity via LC-MS and crystallography to rule out impurities as confounding factors.
Contextual Factors : Account for assay conditions (e.g., pH, co-solvents) that may alter compound stability or binding affinity .
Q. How can the carboxylic acid moiety be functionalized to enhance the compound’s bioavailability without compromising activity?
- Synthetic Strategies :
- Esterification : Convert to methyl or ethyl esters to improve membrane permeability. Hydrolysis in vivo regenerates the active form.
- Amide Formation : Couple with amino acids (e.g., glycine) via EDC/HOBt-mediated reactions.
- Evaluation : Assess logP (via shake-flask method) and permeability (Caco-2 cell model) to balance hydrophilicity and absorption .
Q. Key Recommendations
- Experimental Design : Include control reactions (e.g., non-chlorinated analogs) to isolate the chloro group’s effects.
- Data Reporting : Adhere to RSC guidelines for reproducibility: detail solvent grades, instrument calibration, and statistical methods (e.g., ANOVA for biological replicates) .
- Ethical Compliance : Obtain institutional approval for toxicity studies and cite all data sources per IUPAC standards .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(2-Chlorophenyl)isoquinoline-3-carboxylic Acid
- CAS: 89242-09-1 | Molecular Formula: C₁₆H₁₀ClNO₂ | Molecular Weight: 283.71 Da .
- Synthesized via Suzuki cross-coupling between 2-chlorophenylboronic acid and methyl-1-bromoisoquinoline-3-carboxylate, enabling combinatorial diversification . Applications: Investigated as a peripheral benzodiazepine receptor ligand and antitumor agent due to its structural mimicry of bioactive isoquinolines . Safety: Classified with hazard codes H302 (oral toxicity) and H315/H319 (skin/eye irritation) .
1-Chloro-4-hydroxyisoquinoline-3-carboxylic Acid
- CAS: 223388-21-4 | Molecular Formula: C₁₀H₆ClNO₃ | Molecular Weight: 223.61 Da .
- Key Differences: A hydroxyl group at position 4 enhances polarity, reducing LogD (predicted <1 at pH 7.4) compared to the parent compound’s LogD of -0.73 . Potential for hydrogen bonding, altering solubility and target interactions. Applications: Limited data, but hydroxylation often improves metabolic stability in pharmaceuticals.
1-(Cyclopropylmethoxy)isoquinoline-3-carboxylic Acid
- CAS: 1097166-34-1 | Molecular Formula: C₁₄H₁₃NO₃ | Molecular Weight: 243.26 Da .
- Synthesis: Likely involves etherification of the isoquinoline core. Applications: Part of combinatorial libraries for life sciences; stability at room temperature simplifies storage .
Positional Isomers: 1-Chloroisoquinoline-5-carboxylic Acid and 1-Chloroisoquinoline-7-carboxylic Acid
- CAS : 763068-68-4 (5-carboxy) and 730971-21-8 (7-carboxy) .
- Key Differences :
- Carboxylic acid position alters electronic distribution and binding affinity. For example, the 5-carboxy isomer may exhibit different hydrogen-bonding patterns compared to the 3-carboxy parent.
- Biological Relevance : Positional isomers often show divergent activities in medicinal chemistry (e.g., receptor selectivity).
Ethyl 3-Isoquinolinecarboxylate
- CAS: 5470-80-4 | Molecular Formula: C₁₂H₁₁NO₂ | Molecular Weight: 201.22 Da .
- Key Differences: Esterification of the carboxylic acid increases lipophilicity (LogP >3) but reduces solubility in aqueous media.
Comparative Data Table
Research Findings and Implications
- Synthetic Accessibility : The parent compound’s derivatives are synthesized via cross-coupling (e.g., Suzuki for aryl groups) or functional group modifications (e.g., esterification, hydroxylation) .
- Bioactivity : Chlorophenyl and cyclopropylmethoxy derivatives show promise in oncology and receptor targeting, while ester derivatives may serve as prodrugs .
- Safety Profiles: Hazard classifications (e.g., H302, H315) are common due to the reactive chlorinated isoquinoline core, necessitating careful handling .
Properties
IUPAC Name |
1-chloroisoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-9-7-4-2-1-3-6(7)5-8(12-9)10(13)14/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWCTKFRPTUTGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=C2Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651693 | |
Record name | 1-Chloroisoquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60651693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049606-80-5 | |
Record name | 1-Chloroisoquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60651693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloroisoquinoline-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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